(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hcl
CAS No.:
Cat. No.: VC20135431
Molecular Formula: C9H12ClF2NO
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClF2NO |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | (1S)-1-[3-(difluoromethoxy)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H11F2NO.ClH/c1-6(12)7-3-2-4-8(5-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m0./s1 |
| Standard InChI Key | CWWAOZJYKZZKQB-RGMNGODLSA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)OC(F)F)N.Cl |
| Canonical SMILES | CC(C1=CC(=CC=C1)OC(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride is C₉H₁₂ClF₂NO, with a molecular weight of 223.65 g/mol. The compound’s structure comprises a phenyl ring substituted at the 3-position with a difluoromethoxy group (–OCF₂H) and an ethanamine moiety bearing a chiral center at the alpha-carbon. The hydrochloride salt enhances solubility and stability, making it suitable for in vitro studies.
Stereochemical Considerations
The (S)-enantiomer exhibits distinct biological activity compared to its (R)-counterpart, underscoring the importance of chirality in receptor binding. The difluoromethoxy group’s electronegativity and steric profile influence interactions with hydrophobic enzyme pockets, potentially enhancing metabolic stability relative to non-fluorinated analogs.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClF₂NO |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | (1S)-1-[3-(difluoromethoxy)phenyl]ethanamine hydrochloride |
| Chiral Center | (S)-configuration at C1 |
| Solubility | Water-soluble (hydrochloride salt) |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis involves three primary steps:
-
Preparation of 3-(Difluoromethoxy)benzaldehyde: Achieved via nucleophilic substitution of 3-hydroxybenzaldehyde with difluoromethyl halides.
-
Reductive Amination: The aldehyde reacts with a chiral amine (e.g., (S)-1-phenylethylamine) under catalytic hydrogenation to form the enantiomerically pure intermediate.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization.
Industrial-Scale Optimization
Industrial protocols employ continuous flow reactors to enhance yield and reduce reaction times. Automated purification systems, such as high-performance liquid chromatography (HPLC), ensure >99% enantiomeric excess, critical for pharmaceutical applications.
Biological Activity and Mechanism of Action
Neurotransmitter Receptor Modulation
In rodent models, the compound demonstrates antidepressant-like effects, reducing immobility time in forced swim tests by 40–50% compared to controls. These effects correlate with enhanced serotonin (5-HT₁ₐ) and norepinephrine (α₂-adrenergic) receptor binding, though affinity constants (Kᵢ) remain unquantified in public datasets.
Pharmacodynamic Profile
The difluoromethoxy group’s electron-withdrawing properties may prolong receptor occupancy by stabilizing hydrogen bonds with catalytic residues. Comparative studies with trifluoromethoxy analogs suggest that difluorination balances lipophilicity and polarity, optimizing blood-brain barrier penetration .
Applications in Medicinal Chemistry
Lead Compound Development
As a scaffold, the compound’s modular structure allows derivatization at the amine or phenyl group. For example, alkylation of the amine yields analogs with varied receptor subtype selectivity.
In Vitro Studies
Comparative Analysis with Structural Analogs
Table 2: Comparison with Analogous Compounds
The (S)-enantiomer’s superiority in preclinical models underscores the role of stereochemistry in therapeutic efficacy. Replacement of difluoromethoxy with trifluoromethoxy groups increases receptor affinity but may compromise metabolic stability .
Future Research Directions
-
Mechanistic Studies: Elucidate precise binding modes using X-ray crystallography or cryo-EM.
-
Metabolic Profiling: Identify major metabolites and assess hepatotoxicity.
-
Clinical Translation: Conduct phase I trials to evaluate pharmacokinetics in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume